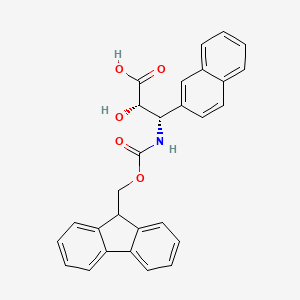

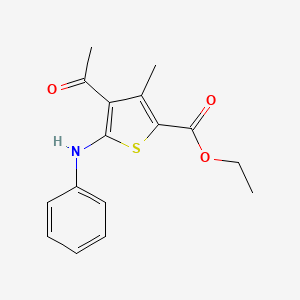

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

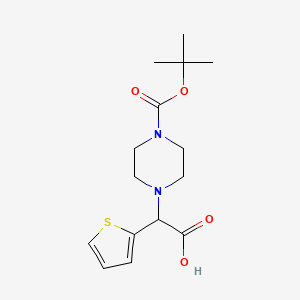

“Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate” is a chemical compound with the molecular formula C16H17NO3S . It has a molecular weight of 304.39 . The compound is also known by its IUPAC name, ethyl 4-acetyl-3-methyl-5-(phenylamino)-1H-1lambda3-thiophene-2-carboxylate .

Physical and Chemical Properties The compound should be stored at a temperature between 28°C .

Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate: has been studied for its antimicrobial properties. Derivatives of this compound have shown activity against various bacterial species, comparable to standard drugs like ampicillin and gentamicin . The alteration of substituents at position-2 of the thiophene ring significantly affects the biological activity, with certain pyridine side chain derivatives exhibiting excellent antimicrobial efficacy .

Anticancer Potential

The compound’s derivatives have been explored for their anticancer activities. The synthesis route involving 4-acetyl-5-anilinothiophenes has led to the creation of thieno[2,3-b]pyridine derivatives, which are being investigated for their potential to act against cancer cells .

Enaminone Reactivity

The compound serves as a precursor for enaminones, which are highly reactive and versatile in organic synthesis. Enaminones combine the nucleophilicity of enamines with the electrophilicity of enones, making them suitable for reactions with various nucleophiles and electrophiles .

Pharmacological Characteristics

Thiophene derivatives, including Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate , are known for their wide range of pharmacological applications. They have been used in the treatment of diabetes mellitus, as antihypertensive agents, and for their analgesic and anti-inflammatory properties .

Synthesis of Heterocyclic Compounds

This compound is integral in synthesizing heterocyclic compounds with promising pharmacological characteristics. The thiophene nucleus is a crucial entity in creating these compounds, which can lead to a variety of therapeutic applications .

Biological Activity Modulation

By changing the substituents on the thiophene ring, researchers can significantly modulate the biological activity of the resulting compounds. This allows for the design of molecules with targeted properties for specific therapeutic applications .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-10(2)13(11(3)18)15(21-14)17-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLSUYJPIFPMSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377017 |

Source

|

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

CAS RN |

393802-93-2 |

Source

|

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)

![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)